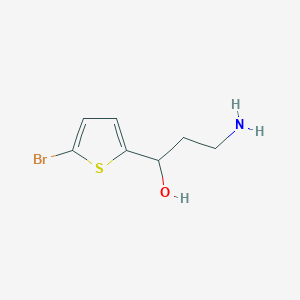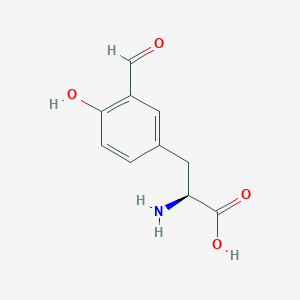
3-Formyl-L-tyrosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Formyl-L-tyrosine is a derivative of the amino acid tyrosine, characterized by the presence of a formyl group (-CHO) attached to the benzene ring of the tyrosine molecule.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-Formyl-L-tyrosine can be synthesized through various methods. One common approach involves the formylation of L-tyrosine using formylating agents such as formic acid or formyl chloride under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature and pH to ensure the selective formylation of the tyrosine molecule .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of biocatalysts or engineered microorganisms. For example, certain strains of bacteria can be genetically modified to produce this compound through fermentation processes. This method is advantageous due to its scalability and potential for cost-effective production .
Analyse Chemischer Reaktionen
Types of Reactions
3-Formyl-L-tyrosine undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid group.
Reduction: The formyl group can be reduced to an alcohol group.
Substitution: The formyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: 3-Carboxy-L-tyrosine
Reduction: 3-Hydroxymethyl-L-tyrosine
Substitution: Various substituted tyrosine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism by which 3-Formyl-L-tyrosine exerts its effects is primarily through its interaction with specific enzymes and proteins. The formyl group can form covalent bonds with nucleophilic residues in proteins, leading to modifications that can alter protein function. This property is exploited in the development of enzyme inhibitors and protein labeling techniques .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Hydroxy-L-tyrosine: Similar structure but with a hydroxyl group instead of a formyl group.
3-Methoxy-L-tyrosine: Contains a methoxy group instead of a formyl group.
3-Nitro-L-tyrosine: Contains a nitro group instead of a formyl group.
Uniqueness
3-Formyl-L-tyrosine is unique due to the presence of the formyl group, which imparts distinct chemical reactivity and biological activity. This makes it particularly useful in applications where selective modification of proteins is required .
Eigenschaften
Molekularformel |
C10H11NO4 |
|---|---|
Molekulargewicht |
209.20 g/mol |
IUPAC-Name |
(2S)-2-amino-3-(3-formyl-4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C10H11NO4/c11-8(10(14)15)4-6-1-2-9(13)7(3-6)5-12/h1-3,5,8,13H,4,11H2,(H,14,15)/t8-/m0/s1 |
InChI-Schlüssel |
MYVUDDGZMPQJEZ-QMMMGPOBSA-N |
Isomerische SMILES |
C1=CC(=C(C=C1C[C@@H](C(=O)O)N)C=O)O |
Kanonische SMILES |
C1=CC(=C(C=C1CC(C(=O)O)N)C=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


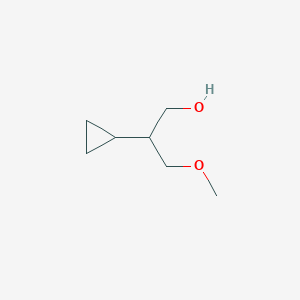
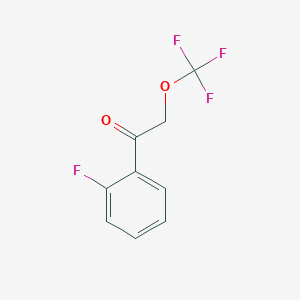

![5-[Methyl(oxolan-3-yl)amino]thiophene-2-carbaldehyde](/img/structure/B13165082.png)
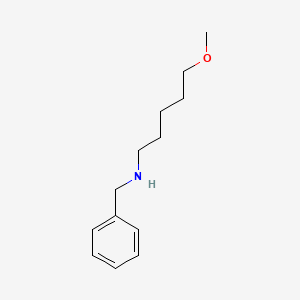

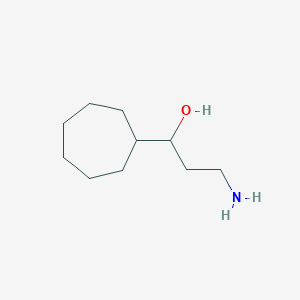
![1-[1-(Methylamino)cyclobutyl]ethan-1-one](/img/structure/B13165098.png)
![2-Bromo-4-{[(1-ethyl-1H-pyrazol-4-yl)amino]methyl}-6-methoxyphenol](/img/structure/B13165101.png)
![2-[(3-Methylphenyl)sulfanyl]cyclohexan-1-one](/img/structure/B13165117.png)

![1-[(2E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]piperazine](/img/structure/B13165125.png)
![Spiro[4.4]nonane-1-sulfonyl chloride](/img/structure/B13165135.png)
